molecular formula C9H18O2 B13426770 9-Hydroxynonanal CAS No. 22054-15-5

9-Hydroxynonanal

Cat. No.: B13426770
CAS No.: 22054-15-5
M. Wt: 158.24 g/mol
InChI Key: PDTXJPKCSFUGBM-UHFFFAOYSA-N
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Description

9-Hydroxynonanal: is an organic compound with the molecular formula C₉H₁₈O₂ It is a hydroxyaldehyde, specifically a nonanal with a hydroxyl group at the ninth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Hydroxynonanal can be synthesized through several methods. One common approach involves the anti-Markovnikov Wacker-type oxidation of alkenes. This method allows for the selective formation of aldehydes, including this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve similar oxidation processes, optimized for yield and purity. The use of high-pressure homogenization and ultrasonication may also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 9-Hydroxynonanal undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products:

    Oxidation: Nonanoic acid.

    Reduction: 9-Hydroxynonanol.

    Substitution: Various ethers and esters depending on the substituent used.

Comparison with Similar Compounds

    4-Hydroxynonenal: Another hydroxyaldehyde produced during lipid peroxidation.

    Nonanal: A simple aldehyde without the hydroxyl group.

Uniqueness: 9-Hydroxynonanal’s unique structure, with both an aldehyde and a hydroxyl group, allows it to participate in a wider range of chemical reactions compared to nonanal. Its role in lipid peroxidation and potential biological effects also distinguish it from other similar compounds .

Properties

CAS No.

22054-15-5

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

9-hydroxynonanal

InChI

InChI=1S/C9H18O2/c10-8-6-4-2-1-3-5-7-9-11/h8,11H,1-7,9H2

InChI Key

PDTXJPKCSFUGBM-UHFFFAOYSA-N

Canonical SMILES

C(CCCCO)CCCC=O

Origin of Product

United States

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